Thiamphenicol-d3
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Overview
Description
Thiamphenicol-d3 is a deuterium-labeled derivative of thiamphenicol, a broad-spectrum antimicrobial antibiotic. Thiamphenicol itself is a methyl-sulfonyl derivative of chloramphenicol and is known for its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit . This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen, which are incorporated into drug molecules for quantitation during the drug development process .
Preparation Methods
The synthesis of deuterium-labeled thiamphenicol involves a six-step process starting from 4-bromobenzaldehyde and DMSO-d6. The process employs microwave-assisted copper-mediated methylthiolation and modified Wulff’s asymmetric aziridination . This method ensures high chemical purity and isotopic enrichment. The detailed steps include:
Starting Materials: 4-bromobenzaldehyde and DMSO-d6.
Microwave-Assisted Copper-Mediated Methylthiolation: This step introduces the methyl-sulfonyl group.
Modified Wulff’s Asymmetric Aziridination: This step ensures the correct stereochemistry.
Purification: The product is purified to achieve high chemical purity and isotopic enrichment.
Chemical Reactions Analysis
Thiamphenicol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions are sulfoxides, alcohols, and substituted derivatives .
Scientific Research Applications
Thiamphenicol-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of thiamphenicol in biological systems.
Quantitative Analysis: Employed in liquid chromatography–mass spectrometry (LC-MS) for the quantitation of thiamphenicol residues in various samples.
Antibiotic Resistance Research: Used to study the mechanisms of antibiotic resistance and the efficacy of new antimicrobial agents.
Veterinary Medicine: Applied in the study of drug residues in animal products to ensure food safety.
Mechanism of Action
Thiamphenicol-d3 exerts its effects by binding to the 50S ribosomal subunit, leading to the inhibition of protein synthesis. This action results in a bacteriostatic effect against Gram-negative, Gram-positive aerobic, and anaerobic bacteria . The molecular targets involved include the ribosomal RNA and associated proteins, which are essential for bacterial protein synthesis .
Comparison with Similar Compounds
Thiamphenicol-d3 is similar to other compounds in the amphenicol class, such as chloramphenicol and florfenicol. it has unique features that set it apart:
Chloramphenicol: This compound is a methyl-sulfonyl derivative of chloramphenicol and is 2.5 to 5 times more potent.
Similar compounds include:
- Chloramphenicol
- Florfenicol
- Thiamphenicol glycinate acetylcysteine
This compound’s unique deuterium labeling makes it particularly valuable for research applications, providing insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C12H15Cl2NO5S |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1/i1D3 |
InChI Key |
OTVAEFIXJLOWRX-BFHKXKNSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
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